BenchChemオンラインストアへようこそ!

(2-(p-Tolyl)pyrimidin-4-yl)methanamine

MAO-B inhibition Parkinson's disease Neuroprotection

(2-(p-Tolyl)pyrimidin-4-yl)methanamine, also catalogued as 1-[2-(4-methylphenyl)pyrimidin-4-yl]methanamine (CAS 1211514-47-4, Molecular Formula C₁₂H₁₃N₃, Molecular Weight 199.25), is a disubstituted pyrimidine derivative bearing a p-tolyl group at the 2-position and an aminomethyl group at the 4-position of the heterocyclic core. The compound is currently under investigation as a potent and selective inhibitor of human monoamine oxidase B (hMAO-B), an established therapeutic target in Parkinson's disease and other neurodegenerative disorders.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B15295151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(p-Tolyl)pyrimidin-4-yl)methanamine
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC=CC(=N2)CN
InChIInChI=1S/C12H13N3/c1-9-2-4-10(5-3-9)12-14-7-6-11(8-13)15-12/h2-7H,8,13H2,1H3
InChIKeyDVZXZYVSGZVSNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(p-Tolyl)pyrimidin-4-yl)methanamine (CAS 1211514-47-4): A Pyrimidine-Based Monoamine Oxidase B (MAO-B) Inhibitor for Neuroscience and Medicinal Chemistry Programs


(2-(p-Tolyl)pyrimidin-4-yl)methanamine, also catalogued as 1-[2-(4-methylphenyl)pyrimidin-4-yl]methanamine (CAS 1211514-47-4, Molecular Formula C₁₂H₁₃N₃, Molecular Weight 199.25), is a disubstituted pyrimidine derivative bearing a p-tolyl group at the 2-position and an aminomethyl group at the 4-position of the heterocyclic core . The compound is currently under investigation as a potent and selective inhibitor of human monoamine oxidase B (hMAO-B), an established therapeutic target in Parkinson's disease and other neurodegenerative disorders [1]. Its unique substitution pattern—combining an electron-rich aryl ring with a primary amine handle—distinguishes it from generic 4-(aminomethyl)pyrimidine scaffolds and offers distinct opportunities for structure-activity relationship (SAR) exploration and further derivatization .

Why Generic 4-(Aminomethyl)pyrimidine Derivatives Cannot Substitute for (2-(p-Tolyl)pyrimidin-4-yl)methanamine in MAO-B-Targeted Programs


Simple 4-(aminomethyl)pyrimidines lacking the 2-aryl substituent exhibit fundamentally different target engagement profiles. The unsubstituted pyrimidin-4-ylmethanamine scaffold (e.g., CAS 45588-79-2) has been primarily characterized as a JAK3 kinase inhibitor warhead rather than an MAO-B binder, with its hinge-binding interactions in the kinase ATP pocket being pharmacodynamically distinct from the flavin-adenine dinucleotide (FAD) cofactor-proximal interactions required for MAO-B inhibition . Conversely, the introduction of a 2-(p-tolyl) group in (2-(p-tolyl)pyrimidin-4-yl)methanamine confers a sub-nanomolar MAO-B Ki (0.640 nM) that places it in a potency tier comparable to clinically approved irreversible MAO-B inhibitors, while the primary amine at the 4-position simultaneously provides a synthetic handle for generating focused libraries not available from analogous 2-arylpyrimidines lacking this functionality [1]. The quantitative selectivity consequences of this substitution pattern are detailed in Section 3.

Product-Specific Quantitative Evidence: (2-(p-Tolyl)pyrimidin-4-yl)methanamine versus Established MAO-B Inhibitors and Structural Analogs


Sub-Nanomolar MAO-B Binding Affinity (Ki) of (2-(p-Tolyl)pyrimidin-4-yl)methanamine Compared to Approved Irreversible MAO-B Inhibitors

(2-(p-Tolyl)pyrimidin-4-yl)methanamine (CHEMBL3319257) demonstrates a Ki of 0.640 nM against recombinant human MAO-B, measured in baculovirus-infected BTI insect cells using p-tyramine as substrate over 45 minutes [1]. This places the compound in the sub-nanomolar affinity range. For context, the clinically approved irreversible MAO-B inhibitor selegiline exhibits an IC50 of 51 nM against MAO-B with approximately 450-fold selectivity over MAO-A (IC50 = 23 μM) , while rasagiline, a second-generation propargylamine, displays an IC50 of 4.43 nM for rat brain MAO-B . The approximately 80-fold lower Ki of (2-(p-tolyl)pyrimidin-4-yl)methanamine relative to selegiline's IC50 and its comparable potency to rasagiline (noting differences in assay systems) establish this compound as one of the highest-affinity MAO-B ligands among pyrimidine-based scaffolds.

MAO-B inhibition Parkinson's disease Neuroprotection

MAO-B vs. MAO-A Selectivity: Quantitative Isoform Discrimination of (2-(p-Tolyl)pyrimidin-4-yl)methanamine

In recombinant human enzyme assays conducted under identical conditions (baculovirus-infected BTI insect cells, p-tyramine substrate, 45-minute incubation), (2-(p-tolyl)pyrimidin-4-yl)methanamine exhibits an IC50 of 420 nM against MAO-A compared to an IC50 of 1.40 nM against MAO-B, yielding a selectivity ratio of approximately 300-fold in favor of MAO-B [1]. A separate dataset reports an MAO-A IC50 of 1,740 nM (rat MAO-A in insect cells), translating to a selectivity window exceeding 1,200-fold, though this comparison involves a species mismatch [2]. This degree of MAO-B selectivity compares favorably to selegiline, which achieves approximately 450-fold selectivity (MAO-B IC50 = 51 nM; MAO-A IC50 = 23,000 nM) but through an irreversible covalent mechanism that carries potential for immunogenic hapten formation, whereas the pyrimidine scaffold of the target compound is consistent with reversible, non-covalent inhibition characteristic of safinamide-class agents [3].

Isoform selectivity MAO-A/MAO-B discrimination Safety pharmacology

2-Aryl Substitution as a Determinant of MAO-B Potency: Comparison with Unsubstituted Pyrimidin-4-ylmethanamine

The unsubstituted pyrimidin-4-ylmethanamine (CAS 45588-79-2) functions primarily as a JAK3 kinase inhibitor pharmacophore, with no reported MAO-B inhibitory activity in public databases . The introduction of a 2-(p-tolyl) substituent in (2-(p-tolyl)pyrimidin-4-yl)methanamine transforms the target profile from kinase-centric to MAO-B-centric, achieving a Ki of 0.640 nM for hMAO-B [1]. In a broader class-level analysis, 2,4,6-trisubstituted pyrimidine derivatives bearing propargyl-containing substituents have been reported to achieve MAO-B IC50 values in the 0.38–0.51 μM range with selectivity indices exceeding 100-fold [2]. The 2-(p-tolyl)pyrimidin-4-yl)methanamine scaffold achieves approximately 270- to 360-fold greater MAO-B potency (0.0014 μM vs. 0.38–0.51 μM) than these trisubstituted analogs while retaining the primary amine functionality at the 4-position for further derivatization.

Structure-activity relationship 2-arylpyrimidine Scaffold optimization

Synthetic Tractability and Commercial Availability of (2-(p-Tolyl)pyrimidin-4-yl)methanamine vs. Custom-Synthesized MAO-B Probe Compounds

(2-(p-Tolyl)pyrimidin-4-yl)methanamine is commercially available from multiple suppliers at 98% purity (e.g., Leyan Product No. 1656404), with CAS registry 1211514-47-4, enabling immediate procurement without custom synthesis lead times . The compound ships at room temperature with recommended storage at 2–8°C in sealed, dry conditions, and is explicitly designated for research and further manufacturing use . In contrast, many MAO-B inhibitors with comparable potency profiles—including rasagiline analogs and safinamide derivatives—require multi-step asymmetric syntheses, chiral resolution, or are available only through custom synthesis. The presence of a primary aliphatic amine at the 4-position provides a reactive handle for amide coupling, reductive amination, or sulfonamide formation, enabling rapid generation of derivative libraries for SAR exploration without requiring de novo scaffold construction . This contrasts with 2-(p-tolyl)pyrimidine (CAS 77232-13-4), which lacks the aminomethyl group and thus requires additional synthetic steps to install functionalizable amine moieties.

Chemical procurement Lead optimization Library synthesis

Optimal Research and Procurement Application Scenarios for (2-(p-Tolyl)pyrimidin-4-yl)methanamine


Lead Compound for Reversible MAO-B Inhibitor Programs Targeting Parkinson's Disease

With a sub-nanomolar Ki of 0.640 nM against recombinant human MAO-B and a ≥300-fold selectivity over MAO-A, (2-(p-tolyl)pyrimidin-4-yl)methanamine serves as an attractive starting point for structure-based drug design of reversible, non-covalent MAO-B inhibitors for Parkinson's disease. Its potency surpasses that of selegiline (IC50 = 51 nM) by approximately 80-fold and is within the same order of magnitude as rasagiline (IC50 = 4.43 nM, noting species and assay differences) [1]. The non-propargylamine scaffold avoids the irreversible covalent mechanism associated with selegiline and rasagiline, potentially reducing the risk of mechanism-based hapten formation while maintaining comparable or superior target engagement. Medicinal chemistry teams can use this compound as a template for fragment growing or scaffold hopping to further optimize CNS penetration, metabolic stability, and isoform selectivity beyond the 300-fold window already observed.

Focused Library Synthesis via Primary Amine Derivatization for MAO-B SAR Expansion

The 4-aminomethyl substituent on (2-(p-tolyl)pyrimidin-4-yl)methanamine provides a versatile synthetic handle for generating focused compound libraries through amide bond formation, reductive amination, sulfonamide synthesis, or urea coupling. This contrasts with 2-(p-tolyl)pyrimidine (CAS 77232-13-4), which requires additional functionalization steps to introduce reactive groups [1]. Procurement of the parent compound at 98% purity from multiple commercial suppliers (e.g., Leyan Product No. 1656404, ChemScene Cat. No. CS-0585738) enables parallel synthesis of 50–100 compound libraries within a single synthesis cycle, dramatically accelerating SAR exploration around the MAO-B pharmacophore compared to compounds requiring multi-step custom synthesis . The low molecular weight (199.25) further ensures that derivatized analogs remain within favorable drug-like property space after single-point modification.

Chemical Probe for MAO-B Target Engagement Studies in Cellular and Tissue Models

The demonstrated MAO-B inhibitory activity (IC50 = 1.40 nM for recombinant human enzyme; IC50 = 23 nM for rat MAO-B in liver mitochondria) establishes (2-(p-tolyl)pyrimidin-4-yl)methanamine as a viable chemical probe for ex vivo target engagement studies [1]. The compound's activity against rodent MAO-B (rat IC50 = 23 nM) enables its use in preclinical species for pharmacokinetic-pharmacodynamic (PK-PD) correlation without requiring species-specific probe optimization—a significant advantage over human-selective MAO-B inhibitors that lack rodent cross-reactivity. Researchers can employ this compound at low nanomolar concentrations to achieve near-complete MAO-B occupancy in brain tissue homogenates while maintaining a >300-fold safety margin against MAO-A inhibition, minimizing confounding off-target effects in mechanistic studies.

Comparator Compound for Benchmarking Novel MAO-B Inhibitor Chemotypes

Given its well-characterized quantitative profile across multiple assay formats (Ki = 0.640 nM, human IC50 = 1.40 nM, rat IC50 = 23 nM, MAO-A IC50 = 420 nM) [1], (2-(p-tolyl)pyrimidin-4-yl)methanamine serves as an ideal benchmarking standard for academic and industrial groups developing novel MAO-B inhibitor chemotypes. Its pyrimidine-based scaffold is structurally distinct from the propargylamine class (selegiline, rasagiline) and the benzyloxy-substituted class (safinamide), providing a structurally orthogonal comparator that can reveal scaffold-dependent differences in binding kinetics, reversibility, and off-target profiles. Procurement of this compound as an off-the-shelf analytical standard eliminates batch-to-batch variability associated with in-house synthesis of benchmark compounds and ensures reproducible inter-laboratory comparisons.

Quote Request

Request a Quote for (2-(p-Tolyl)pyrimidin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.